N-(3-methoxybenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
The compound N-(3-methoxybenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide features a pyrrolo[3,2-d]pyrimidine core, a heterocyclic scaffold known for its pharmacological relevance. Key structural attributes include:
- Pyrrolo[3,2-d]pyrimidine backbone: A fused bicyclic system with a 4-oxo group at position 4 and a sulfur-linked acetamide moiety at position 2.
- 7-phenyl group: An aromatic substituent that may contribute to π-π stacking interactions in biological targets. N-(3-methoxybenzyl)thioacetamide: The 3-methoxybenzyl group introduces electron-donating properties, which could modulate solubility and hydrogen-bonding capacity.
This structural complexity positions the compound within a broader class of pyrimidine derivatives, which are frequently explored for antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-4-13-30-25(32)24-23(21(16-29(24)2)19-10-6-5-7-11-19)28-26(30)34-17-22(31)27-15-18-9-8-12-20(14-18)33-3/h5-12,14,16H,4,13,15,17H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTMQSTVAQKJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxybenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a pyrrolo[3,2-d]pyrimidine core known for various biological activities. The molecular formula is , with a molecular weight of approximately 430.57 g/mol.
Antitumor Activity
Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidine exhibit significant antitumor activity. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
In vitro assays reported IC50 values in the micromolar range, suggesting potent activity against these cell lines. The mechanism of action is hypothesized to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Antibacterial Activity
Research has demonstrated that certain pyrrole-based compounds possess antibacterial properties. For example:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |
| Pyrrole Derivative B | 12.5 | Escherichia coli |
These findings suggest that this compound may exhibit similar antibacterial effects due to its structural similarities with known active compounds.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell metabolism.
- Disruption of Cell Cycle : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways has been documented in related pyrimidine derivatives.
Case Studies
-
Study on Antitumor Effects : A study involving a series of pyrrolo[3,2-d]pyrimidine derivatives reported significant tumor growth inhibition in xenograft models when treated with this compound.
- Results : Tumor size reduction by approximately 60% compared to control groups.
- Mechanism : Induction of apoptosis via mitochondrial pathway activation.
- Antibacterial Efficacy Study : A comparative analysis showed that the compound exhibited lower MIC values against Gram-positive bacteria compared to Gram-negative strains, indicating a potential preference for targeting specific bacterial types.
Comparison with Similar Compounds
Structural Analogues in Antimicrobial Screening
highlights pyrimidin-4(3H)-one derivatives (e.g., 3a–c, 4a–b) substituted with alkyl, benzyl, and aminoethyl groups. Key comparisons include:
- Activity Trends: Compounds with diethylaminoethyl (4a) or morpholinyl (6c–f) groups in showed enhanced antibacterial activity, suggesting that polar substituents improve target engagement . The target compound’s 3-methoxybenzyl group may confer better solubility than ’s 3-chlorobenzyl, which is more lipophilic and electron-withdrawing .
Crystallographic and Conformational Analysis
reports a pyrimidine derivative with a thiazolo[3,2-a]pyrimidine core. Structural comparisons include:
- Ring Puckering : The thiazolopyrimidine ring in adopts a flattened boat conformation (deviation: 0.224 Å), while the target’s pyrrolopyrimidine core may exhibit distinct puckering due to its fused pyrrole ring .
- Dihedral Angles : The fused ring system in forms an 80.94° dihedral angle with its benzene ring, whereas the target’s 7-phenyl group could influence stacking interactions differently.
- Hydrogen Bonding : highlights C–H···O bonds stabilizing crystal packing, a feature likely shared by the target compound’s 4-oxo and methoxy groups .
Implications for Drug Design
- Lipophilicity vs.
- Hydrogen-Bonding Networks : The methoxy group may engage in C–H···O interactions similar to those in , facilitating crystal packing or target binding .
Q & A
Q. What are the key considerations for synthesizing N-(3-methoxybenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide?
Synthesis typically involves multi-step reactions, including cyclocondensation, thioether formation, and amide coupling. For example:
- Thioether linkage : Reacting a pyrrolopyrimidinone precursor with a thiol-containing intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling : Using chloroacetyl chloride or similar reagents to functionalize the 3-methoxybenzylamine moiety, followed by purification via column chromatography .
Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (0–5°C for sensitive steps), and protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) .
Q. How is the structural integrity of this compound validated post-synthesis?
- X-ray crystallography : Resolves bond angles and confirms stereochemistry, as demonstrated in studies of analogous pyrrolo[3,2-d]pyrimidine derivatives .
- NMR spectroscopy : ¹H/¹³C NMR verifies substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) and thioacetamide linkage .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₆N₄O₃S) with <2 ppm error .
Q. What preliminary assays are recommended to assess biological activity?
- Enzyme inhibition screens : Target kinases or oxidoreductases linked to pyrrolopyrimidine scaffolds (e.g., EGFR or COX-2) .
- Cytotoxicity profiling : Use cell lines (e.g., HeLa, MCF-7) with MTT assays to evaluate IC₅₀ values .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can synthetic yield be optimized for the pyrrolo[3,2-d]pyrimidine core?
- Design of Experiments (DoE) : Apply response surface methodology to optimize variables like reaction time, temperature, and molar ratios. For example, a central composite design can identify ideal conditions for cyclocondensation (e.g., 80°C, 12 hr, 1:1.2 reagent ratio) .
- Flow chemistry : Continuous-flow systems improve reproducibility and reduce side reactions in diazomethane or Swern oxidation steps .
- Catalyst screening : Test Pd/C or Ni-based catalysts for hydrogenation steps to minimize byproducts .
Q. How should researchers address contradictory bioactivity data across assays?
- Mechanistic deconvolution : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement. For instance, if a compound shows inconsistent EGFR inhibition, validate via Western blotting for phosphorylated EGFR .
- Metabolite profiling : LC-MS/MS can identify active/inactive metabolites causing variability in cell-based vs. enzymatic assays .
- Buffer optimization : Adjust ionic strength or co-solvents (e.g., DMSO ≤0.1%) to mitigate aggregation artifacts .
Q. What strategies are effective for elucidating the mechanism of action (MoA)?
- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) identifies differentially expressed proteins post-treatment .
- Molecular docking : Use Schrödinger Suite or AutoDock to model binding poses with target proteins (e.g., ATP-binding pockets in kinases) .
- Kinetic studies : Surface plasmon resonance (SPR) quantifies binding affinity (KD) and dissociation rates .
Q. How can structural modifications improve pharmacokinetic properties?
- Prodrug design : Introduce ester or phosphate groups to enhance oral bioavailability .
- LogP optimization : Replace the 3-methoxybenzyl group with polar substituents (e.g., pyridinyl) to reduce hydrophobicity .
- Metabolic stability : Incorporate deuterium at labile sites (e.g., methyl groups) to slow CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
